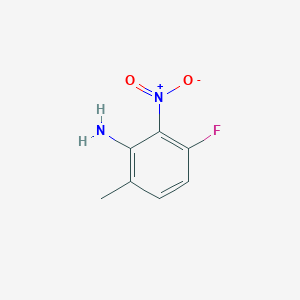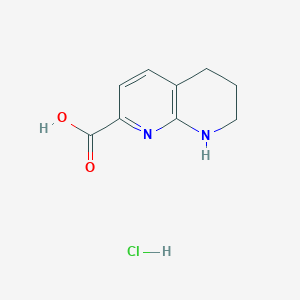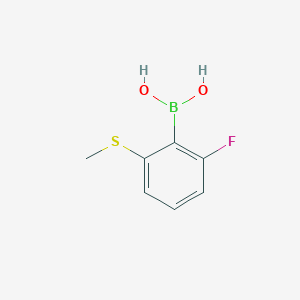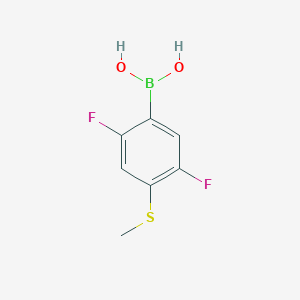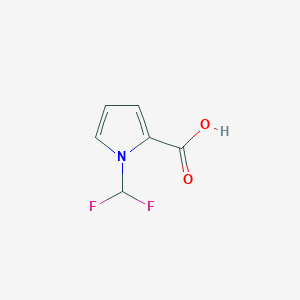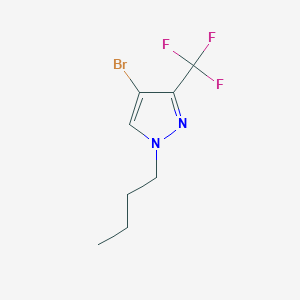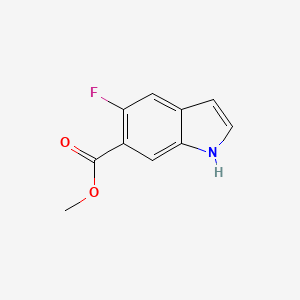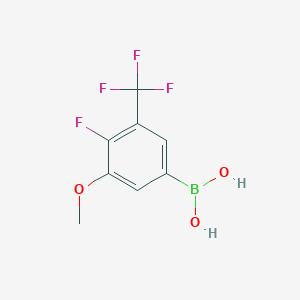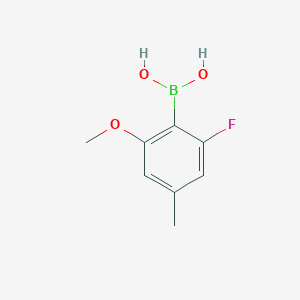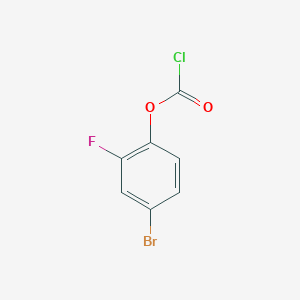
4-Bromo-2-fluorophenyl chloroformate
概要
説明
4-Bromo-2-fluorophenyl chloroformate is a halogenated organic compound . It has a molecular weight of 253.45 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with bromo and fluoro groups, and a chloroformate group . The InChI code for this compound is 1S/C7H3BrClFO2/c8-4-1-2-6 (5 (10)3-4)12-7 (9)11/h1-3H .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 253.45 . Further physical and chemical properties are not specified in the available resources.科学的研究の応用
Synthesis of Biphenyl Compounds
4-Bromo-2-fluorophenyl chloroformate is used in the synthesis of biphenyl compounds, such as 4-Bromo-2-fluorobiphenyl. This synthesis is achieved through methods such as diazotization and coupling reactions. The optimization of reaction conditions, like temperature and reaction time, is crucial for maximizing yield. An example is the synthesis of 4-Bromo-2-fluorobiphenyl using 4-bromo-2-fluoroaniline bromate as a starting material (Li Yong-qiang, 2012).
Development of Liquid Crystal Compounds
The compound is also integral in the development of low melting esters with large nematic ranges for liquid crystals. These esters, such as those derived from 4-n-alkyl-2-fluorophenyl, are used in electrooptical applications due to their useful properties (G. W. Gray & S. Kelly, 1981).
Study of Solvolysis Mechanisms
Understanding the solvolysis (chemical breakdown involving solvents) mechanisms of related compounds, such as 4-fluorophenyl chlorothionoformate, is another application. Such studies provide insights into the behavior of these compounds in different solvents and their reaction pathways (Mj D'Souza et al., 2011).
Investigation of Photoreaction Mechanisms
This compound derivatives are studied for their photoreaction mechanisms, especially in low-temperature conditions. Research in this area includes examining the intramolecular hydrogen-atom tunneling and UV-induced photoreaction pathways of such compounds (S. Nanbu et al., 2012).
Phosphorescence Studies
The compound is also used in the study of phosphorescence, especially in organic fluorene derivatives. These studies can lead to the development of materials with unique optical properties, useful in various applications (Jinjia Xu et al., 2013).
Synthesis of Biologically Active Compounds
This compound is a key intermediate in synthesizing various biologically active compounds. For example, its derivatives are used in synthesizing compounds with antimicrobial properties (S. G. Jagadhani et al., 2014).
作用機序
Mode of Action
4-Bromo-2-fluorophenyl chloroformate, like other chloroformates, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the carbon of the chloroformate, displacing the chloride ion and forming a carbamate or carbonate .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of nucleophiles such as amines and alcohols .
Safety and Hazards
生化学分析
Biochemical Properties
4-Bromo-2-fluorophenyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound is known to react with nucleophiles, such as amines and alcohols, forming carbamates and carbonates, respectively. These interactions are crucial in the synthesis of pharmaceuticals and agrochemicals .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins. Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, inhibiting their activity. For instance, it can act as an irreversible inhibitor of serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site. This inhibition can lead to the disruption of various biochemical pathways, affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular functions, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have shown that high doses of this compound can cause adverse effects, such as liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes, such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing cellular damage. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular functions .
特性
IUPAC Name |
(4-bromo-2-fluorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-2-6(5(10)3-4)12-7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBIFSSEGLZDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


